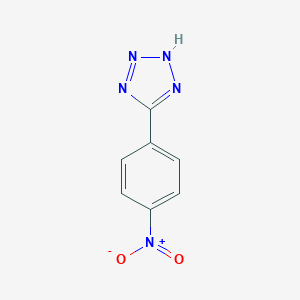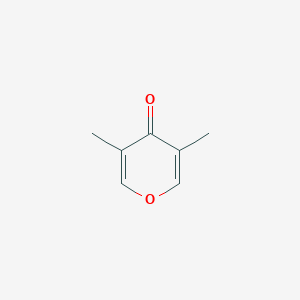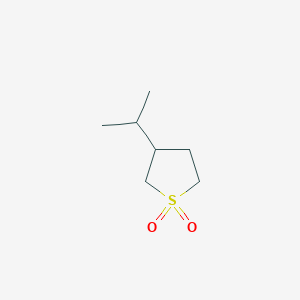
3-Propan-2-ylthiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propan-2-ylthiolane 1,1-dioxide is a chemical compound that has been of interest to researchers due to its unique properties. It is also known as 3-isopropylthiolane 1,1-dioxide and is a cyclic sulfone. The compound has been used in various scientific research applications due to its ability to act as a chiral auxiliary and its potential to be used in the synthesis of biologically active compounds.
Mechanism Of Action
The mechanism of action of 3-Propan-2-ylthiolane 1,1-dioxide is not fully understood. However, it is believed that the compound acts as a chiral auxiliary by coordinating with the substrate and directing the reaction to produce a single enantiomer.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 3-Propan-2-ylthiolane 1,1-dioxide. However, studies have shown that the compound is relatively stable and does not exhibit any significant toxicity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Propan-2-ylthiolane 1,1-dioxide in lab experiments is its ability to act as a chiral auxiliary. This property makes it useful in the synthesis of various biologically active compounds. However, the compound is relatively expensive and can be challenging to synthesize in large quantities.
Future Directions
There are several future directions for research involving 3-Propan-2-ylthiolane 1,1-dioxide. One area of interest is the development of new synthetic methodologies that utilize the compound as a chiral auxiliary. Another area of interest is the investigation of the compound's potential as a drug candidate. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery.
Synthesis Methods
The synthesis of 3-Propan-2-ylthiolane 1,1-dioxide can be achieved through several methods. One of the most common methods is the reaction of 3-chloropropanesulfonic acid with sodium sulfite. This reaction results in the formation of the cyclic sulfone. Other methods include the reaction of 3-chloropropanesulfonic acid with sodium thiosulfate or the reaction of 3-chloropropanesulfonic acid with sodium sulfide.
Scientific Research Applications
3-Propan-2-ylthiolane 1,1-dioxide has been used in various scientific research applications. One of the most significant applications is its use as a chiral auxiliary in asymmetric synthesis. The compound has been shown to be an effective chiral auxiliary in the synthesis of various biologically active compounds, including amino acids and peptides.
properties
CAS RN |
17113-61-0 |
|---|---|
Product Name |
3-Propan-2-ylthiolane 1,1-dioxide |
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
3-propan-2-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C7H14O2S/c1-6(2)7-3-4-10(8,9)5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
KEIWCJFRHAPCIO-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCS(=O)(=O)C1 |
Canonical SMILES |
CC(C)C1CCS(=O)(=O)C1 |
synonyms |
Thiophene, tetrahydro-3-isopropyl-, 1,1-dioxide (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



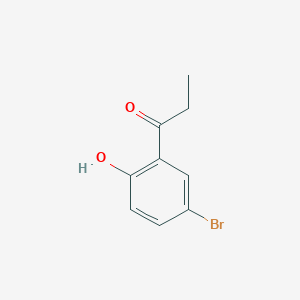
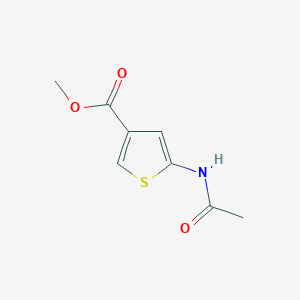
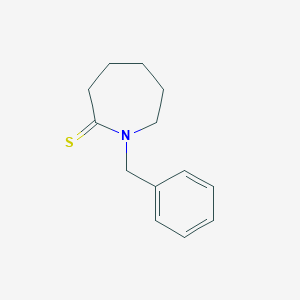
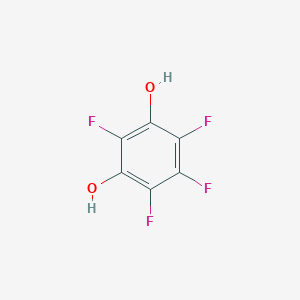
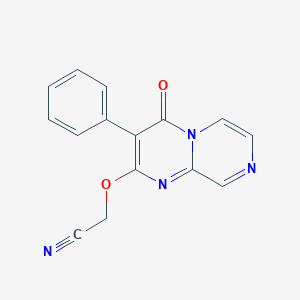
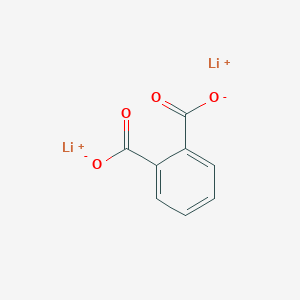
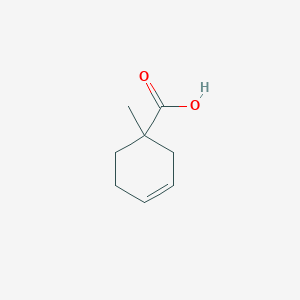
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)

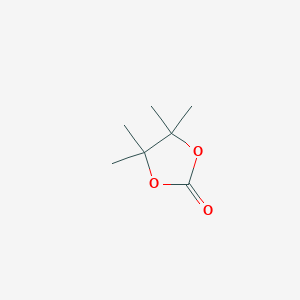
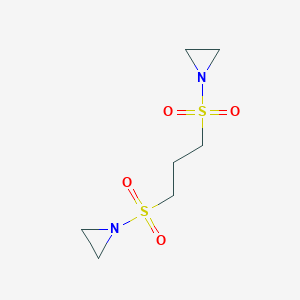
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
